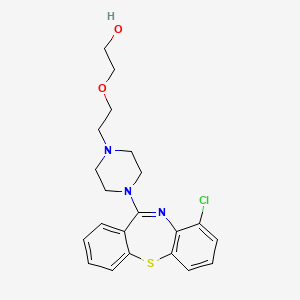

9-Chloro Quetiapine

Descripción

Historical and Structural Overview of Dibenzothiazepine Derivatives in Academic Inquiry

The dibenzothiazepine nucleus is a tricyclic system that has garnered substantial attention in academic research and pharmaceutical development. This scaffold's inherent structural flexibility allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of chemical properties and biological interactions. Historically, dibenzothiazepine derivatives have been investigated for a broad spectrum of pharmacological effects, including antipsychotic, anti-inflammatory, antimicrobial, antidepressant, and anti-anxiety activities. ontosight.aiontosight.aipsu.eduresearchgate.netdrugbank.comresearchgate.net The dibenzothiazepine core is often referred to as a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in biologically active molecules and its utility as a foundation for designing new therapeutic agents. researchgate.netmdpi.comchemmethod.com The early development of tricyclic compounds, originating from aniline (B41778) dyes, laid the groundwork for subsequent research into structures like dibenzothiazepines, which have since become integral to the development of psychotropic medications. psychotropical.com

Contemporary Research Landscape of Quetiapine (B1663577) and Related Structural Analogs

Quetiapine, a prominent member of the dibenzothiazepine class, is an atypical antipsychotic widely prescribed for the treatment of schizophrenia, bipolar disorder (including manic and depressive episodes), and major depressive disorder. drugbank.comresearchgate.netnih.govnih.govoup.compsychiatryonline.orgmdpi.com Contemporary research continues to explore quetiapine's efficacy and safety profile, both in its approved indications and in potential off-label therapeutic areas. nih.govnih.govpsychiatryonline.orgresearchgate.netnzmj.org.nz The study of quetiapine analogs remains an active area, with research focusing on developing prodrugs, investigating interactions with drug transporters such as P-glycoprotein, and elucidating structure-activity relationships (SAR). researchgate.netacs.orgnih.gov Furthermore, the impact of specific structural modifications, such as the incorporation of halogen atoms like chlorine, on the pharmacological properties and receptor binding affinities of these compounds is a subject of ongoing investigation. nih.govresearchgate.net

Rationale for Scholarly Investigation into 9-Chloro Quetiapine as a Distinct Chemical Entity or Related Compound

Data Tables

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Common Name | This compound | usbio.netsimsonpharma.comsimsonpharmauat.com |

| CAS Number | 1371638-11-7 | usbio.netsimsonpharma.comsimsonpharmauat.comncats.iosimsonpharma.com |

| Molecular Formula | C21H24ClN3O2S | usbio.netsimsonpharma.comsimsonpharmauat.comncats.iosimsonpharma.com |

| Molecular Weight | 417.95 g/mol | usbio.netsimsonpharma.comsimsonpharmauat.comncats.iosimsonpharma.com |

| Chemical Name | 2-[2-[4-(9-Chlorodibenzo[b,f] ontosight.aiusbio.netthiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol | simsonpharma.comncats.io |

| Role | Impurity of Quetiapine Hemifumarate/Fumarate (B1241708) | usbio.netsimsonpharma.comsimsonpharmauat.com |

Table 2: Key Intermediate in this compound Synthesis

| Property | Value | Source(s) |

| Intermediate Name | 9-Chloro-dibenzo[b,f] ontosight.aiusbio.netthiazepin-11(10H)-one | cymitquimica.com |

| Role | Intermediate in the synthesis of this compound | cymitquimica.com |

| Molecular Formula | C13H8ClNOS | cymitquimica.com |

| Molecular Weight | 261.73 | cymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[4-(4-chlorobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O2S/c22-17-5-3-7-19-20(17)23-21(16-4-1-2-6-18(16)28-19)25-10-8-24(9-11-25)12-14-27-15-13-26/h1-7,26H,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIHAERMMXHQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=C(C=CC=C3Cl)SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1371638-11-7 | |

| Record name | 9-Chloro quetiapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371638117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-CHLORO QUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/404M86G581 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Characterization and Impurity Profiling of 9 Chloro Quetiapine for Research Purposes

Spectroscopic and Spectrometric Methods for Definitive Molecular Structure Elucidation

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by analyzing the absorption of infrared radiation. Molecules absorb IR radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds. For 9-Chloro Quetiapine (B1663577), IR spectroscopy can confirm the presence of characteristic functional groups inherent to its dibenzothiazepine and piperazine (B1678402) moieties, as well as the specific C-Cl bond.

Typical functional groups expected in a chlorinated dibenzothiazepine derivative like 9-Chloro Quetiapine include aromatic C-H stretching, C=N stretching within the thiazepine ring, C-O ether stretching, N-H stretching from the piperazine ring, and C=C stretching from the aromatic systems. The presence of a chlorine atom on the aromatic ring would typically manifest as a C-Cl stretching vibration, often observed in the fingerprint region or as a characteristic band depending on its position and the aromatic system.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |

| Aromatic C-H | 3000-3100 | Stretch |

| N-H (Piperazine) | 3300-3500 | Stretch |

| C=N (Thiazepine Ring) | 1600-1650 | Stretch |

| Aromatic C=C | 1450-1600 | Stretch |

| C-O (Ether Linkage) | 1050-1150 | Stretch |

| C-Cl (Aromatic) | 1000-1100 | Stretch (position dependent) |

| C-H Bending (Aromatic) | ~700-850 | Out-of-plane bending (substitution pattern dependent) |

Studies on Quetiapine fumarate (B1241708) have identified characteristic bands such as NH stretching around 3421 cm⁻¹, CH stretching around 3750 cm⁻¹, C=O stretching around 1480 cm⁻¹, C=C stretching around 1030 cm⁻¹, and CH bending around 1850 cm⁻¹ amazonaws.com. While these are for Quetiapine fumarate, the principles apply to its chlorinated derivative, with the addition of a characteristic C-Cl absorption researchgate.netscielo.brnih.gov.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis and Quantitative Assessment

UV-Vis spectrophotometry is a quantitative analytical method that measures the absorption of ultraviolet and visible light by a sample. This technique relies on the presence of chromophores—molecular functional groups or systems that absorb UV-Vis radiation. The intensity of absorbed light is directly proportional to the concentration of the analyte, following the Beer-Lambert Law (A = εbc), where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration centralasianstudies.orgpageplace.deslideshare.net.

This compound, with its fused aromatic ring system (dibenzothiazepine core) and conjugated bonds, possesses chromophores that absorb in the UV region. The exact λmax (wavelength of maximum absorbance) and molar absorptivity (ε) values are specific to the molecule's electronic structure. UV-Vis spectrophotometry is crucial for quantitative assessment, allowing for the determination of the compound's concentration in solutions and for monitoring its purity. It is also a common detection method in High-Performance Liquid Chromatography (HPLC) for identifying and quantifying impurities slideshare.netresearchgate.net.

Table 2: UV-Vis Spectrophotometric Characteristics (Hypothetical)

| Chromophore/Structure | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Notes |

| Aromatic System | 230-280 | High | Characteristic absorption of fused rings. |

| Conjugated System | 290-320 | Moderate to High | Influenced by electron-donating/withdrawing groups. |

Quetiapine itself has been reported to have chromophores that absorb at wavelengths greater than 290 nm, making it potentially susceptible to photolysis nih.gov. The introduction of a chlorine atom may slightly alter these absorption characteristics.

Comprehensive Impurity Profiling and Trace Analysis in Research Materials

Impurity profiling is critical in pharmaceutical research and development to ensure the safety, efficacy, and quality of drug substances. It involves identifying, quantifying, and controlling impurities that may arise from synthesis, degradation, or storage.

Identification of Process-Related Impurities and Degradants Associated with Chlorinated Quetiapine Derivatives

The synthesis of Quetiapine and its derivatives can lead to various process-related impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and products of over-reaction or isomerisation. For this compound, specific attention must be paid to impurities arising from the chlorination step or from chlorinated precursors.

Common impurities identified in Quetiapine synthesis include desethanol quetiapine, N-formyl piperazinyl thiazepine, quetiapine carboxylate, ethylpiperazinyl thiazepine, ethyl quetiapine, and bis(dibenzo)piperazine, along with the intermediate 11-piperazinyldibenzo[b,f] americanpharmaceuticalreview.comnih.govthiazepine nih.govresearchgate.net. Degradation studies on Quetiapine have identified products such as Quetiapine N-oxide and Quetiapine lactam, particularly under oxidative and hydrolytic conditions nih.govsci-hub.setandfonline.com. The presence of a chlorine atom could potentially lead to chlorinated by-products or influence degradation pathways. For instance, if chlorination occurs on the piperazine ring or ethoxyethyl side chain, it would generate distinct impurities.

Table 3: Potential Impurities in Chlorinated Quetiapine Synthesis

| Impurity Type | Potential Origin/Structure | Analytical Identification Method(s) |

| Starting Material | Unreacted 11-chlorodibenzo[b,f] americanpharmaceuticalreview.comnih.govthiazepine or 1-(2-hydroxyethoxyethyl)piperazine | HPLC, LC-MS, GC-MS |

| Intermediate | Partially chlorinated dibenzothiazepine or piperazine derivatives | LC-MS, NMR |

| By-product | Isomeric chlorinated species, over-chlorinated products, or products from side reactions | HPLC, LC-MS, NMR, GC-MS |

| Degradant (Oxidation) | Quetiapine N-oxide derivatives, sulfoxide (B87167) derivatives (potentially chlorinated) | HPLC, LC-MS/MS |

| Degradant (Hydrolysis) | Hydrolyzed ether linkage products, potentially with chlorine substitution | HPLC, LC-MS/MS |

| Degradant (Photolysis) | Products from photodegradation, potentially involving chlorine atom rearrangement or loss | HPLC, LC-MS/MS |

| Residual Solvents | Solvents used during synthesis or purification | GC, GC-MS |

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable for identifying and characterizing these impurities due to their high sensitivity and specificity americanpharmaceuticalreview.comsynthinkchemicals.comnih.govlcms.cz.

Development and Validation of Robust Analytical Methods for Quantitative Impurity Determination

Developing robust analytical methods is paramount for accurately quantifying impurities. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for impurity profiling in pharmaceuticals, often coupled with UV or Mass Spectrometry (MS) detectors nih.govnih.govtandfonline.comglobalresearchonline.netasianpubs.orgresearchgate.netijpsr.comchemmethod.com.

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures the method's reliability. Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities and degradation products.

Linearity: The ability to obtain test results directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected, but not necessarily quantified.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Analytical Method Validation Parameters and Criteria (Typical)

| Method Parameter | Typical Acceptance Criteria | Relevance for Impurity Profiling |

| Specificity | Baseline resolution between API and impurities; Peak purity > 99.5% | Ensures accurate measurement of individual impurities. |

| Linearity | Correlation coefficient (r²) > 0.995 for impurity standards | Enables accurate quantification across a range of impurity levels. |

| Accuracy | 95-105% recovery of spiked impurities | Confirms the method measures the true impurity concentration. |

| Precision (RSD) | < 2% for repeatability and intermediate precision | Ensures reproducible and reliable impurity quantification. |

| Limit of Detection (LOD) | Typically < 0.05% (w/w) | Crucial for detecting and monitoring low-level impurities. |

| Limit of Quantitation (LOQ) | Typically < 0.10% (w/w) | Essential for accurate quantification of trace impurities. |

| Robustness | No significant change in results upon minor parameter variations | Guarantees method reliability under routine laboratory conditions. |

LC-MS/MS is particularly powerful for trace impurity analysis, offering high sensitivity and structural information, which aids in identifying unknown impurities americanpharmaceuticalreview.comsynthinkchemicals.comnih.govlcms.cz.

Implementation of Quality by Design (QbD) Principles in Analytical Method Development for Enhanced Robustness

Quality by Design (QbD) is a systematic approach to development that emphasizes understanding and controlling processes and products based on sound science and quality risk management americanpharmaceuticalreview.comnih.govimpactfactor.orgpharm-int.combrjac.com.brchromatographyonline.com. Applying QbD principles to analytical method development (Analytical QbD or AQbD) aims to build quality into the method from its inception, leading to enhanced robustness, reliability, and a better understanding of method performance throughout its lifecycle americanpharmaceuticalreview.comimpactfactor.orgpharm-int.combrjac.com.brchromatographyonline.comseqens.com.

Key elements of AQbD include:

Defining the Analytical Target Profile (ATP): This involves establishing the method's intended purpose and performance requirements, including critical quality attributes (CQAs) of the method itself.

Risk Assessment: Identifying potential sources of variability that could impact method performance.

Design of Experiments (DoE): Systematically studying the effects of critical method parameters (CMPs) on critical method attributes (CMAs).

Method Operable Design Region (MODR) / Design Space (DS): Defining a multidimensional region of CMPs within which the method is proven to consistently meet its ATP. Operating within this space ensures method robustness and can provide regulatory flexibility for minor changes without requiring revalidation chromatographyonline.comseqens.comresearchgate.netnih.gov.

Control Strategy: Implementing measures to ensure the method remains in its design space during routine use, often including system suitability tests.

Table 5: QbD Principles in Analytical Method Development

| QbD Concept | Application to Analytical Method Development | Benefit |

| Quality Target Product Profile (QTPP) | Defines the method's purpose, required performance, and acceptance criteria (e.g., sensitivity for impurities, run time). | Ensures the method is fit for its intended research purpose. |

| Critical Quality Attributes (CQAs) | Method performance metrics such as resolution, peak symmetry, sensitivity (LOD/LOQ), and accuracy. | Identifies key performance characteristics that define method quality. |

| Critical Method Parameters (CMPs) | Variables that significantly impact CMAs, such as mobile phase composition, pH, flow rate, column temperature, injection volume. | Identifies parameters requiring control to ensure consistent method performance. |

| Risk Assessment | Identifies potential sources of variability in method parameters and their impact on CMAs. | Prioritizes efforts and resources for method optimization and control. |

| Design of Experiments (DoE) | Systematically explores the relationship between CMPs and CMAs to understand their impact and define optimal operating ranges. | Efficiently identifies robust operating conditions and potential interactions between parameters. |

| Method Operable Design Region (MODR) / Design Space (DS) | A multidimensional space of CMPs within which the method consistently achieves its ATP and CMAs. | Provides flexibility for minor method adjustments during routine use, enhancing robustness and reducing failures. |

| Control Strategy | Procedures and monitoring (e.g., system suitability tests, calibration) to ensure the method operates within its MODR. | Maintains consistent method performance and data reliability over time. |

| Continuous Improvement | Ongoing monitoring and evaluation of method performance to identify opportunities for further optimization or adaptation. | Ensures the method remains suitable and efficient throughout its lifecycle. |

By adopting a QbD approach, researchers can develop analytical methods for this compound that are not only accurate and sensitive but also robust and reliable, ensuring consistent data quality for research endeavors americanpharmaceuticalreview.comimpactfactor.orgpharm-int.combrjac.com.brchromatographyonline.comseqens.com.

Computational Chemistry and Molecular Modeling of 9 Chloro Quetiapine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 9-Chloro Quetiapine (B1663577). These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of the molecule's electronic landscape, which in turn governs its reactivity and intermolecular interactions.

While specific Density Functional Theory (DFT) studies exclusively on 9-Chloro Quetiapine are not extensively available in public literature, the conformational properties can be inferred from studies on the parent compound, quetiapine. DFT calculations on quetiapine have revealed that the dibenzothiazepine moiety typically adopts a boat-like conformation, while the piperazine (B1678402) ring assumes a stable chair conformation pnu.ac.ir.

For this compound, the introduction of a chlorine atom at the 9-position of the dibenzothiazepine ring is expected to influence the molecule's conformational preferences and stability. The chlorine atom, being electron-withdrawing and possessing significant steric bulk, could induce subtle changes in the dihedral angles of the tricyclic system. A comparative conformational analysis using DFT would likely reveal slight alterations in the geometry of the boat conformation to accommodate the chloro substituent, potentially leading to a different energy landscape with altered barriers for conformational inversion.

A hypothetical DFT study on this compound would involve geometry optimization of various possible conformers to identify the most stable, lowest-energy structure. The calculated thermodynamic parameters, such as Gibbs free energy, would provide a quantitative measure of the relative stabilities of these conformers.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Dibenzothiazepine (Boat), Piperazine (Chair) - Chloro Equatorial | 0.00 |

| 2 | Dibenzothiazepine (Twist-Boat), Piperazine (Chair) - Chloro Equatorial | +2.5 |

| 3 | Dibenzothiazepine (Boat), Piperazine (Boat) - Chloro Equatorial | +5.8 |

| 4 | Dibenzothiazepine (Boat), Piperazine (Chair) - Chloro Axial | +1.5 |

Note: This table is illustrative and based on theoretical principles. Actual values would require specific DFT calculations.

The electrostatic potential (ESP) surface of a molecule is a critical determinant of its interaction with other molecules, including biological receptors. The introduction of a chlorine atom in this compound significantly alters the charge distribution compared to quetiapine. The high electronegativity of chlorine creates a region of negative electrostatic potential around itself, while simultaneously withdrawing electron density from the aromatic ring, making the adjacent carbon atoms more electropositive.

This altered ESP would have profound implications for the molecule's reactivity and binding characteristics. For instance, the region of negative potential around the chlorine atom could engage in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms in a receptor's binding pocket. Furthermore, the modification of the charge distribution across the dibenzothiazepine ring system could influence pi-stacking interactions with aromatic amino acid residues in the target protein.

Natural Bond Orbital (NBO) analysis, a common computational technique, could be employed to quantify the atomic charges and delocalization of electron density within this compound. This would provide a more detailed picture of the electronic effects of the chloro-substitution.

Table 2: Hypothetical NBO Charges on Key Atoms of this compound

| Atom | Hypothetical NBO Charge (a.u.) |

| Cl (at C9) | -0.15 |

| C9 | +0.10 |

| S (in dibenzothiazepine) | +0.30 |

| N (in piperazine, distal) | -0.65 |

| N (in piperazine, proximal) | -0.50 |

Note: This table is for illustrative purposes. Actual values would be derived from specific NBO calculations.

Molecular Docking Simulations for Ligand-Target Receptor Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, docking simulations can provide valuable insights into its potential interactions with key biological targets, such as dopamine (B1211576) and serotonin (B10506) receptors.

Studies on quetiapine have shown that it binds to both dopamine D2 and serotonin 5-HT2A receptors psychopharmacologyinstitute.comnih.govnih.gov. The introduction of the chlorine atom in this compound could modulate these binding affinities. The chloro group could either enhance or decrease the binding affinity depending on the specific interactions it forms within the receptor's binding pocket. For example, if the chloro group can form a favorable halogen bond or occupy a hydrophobic pocket, the binding affinity may be increased. Conversely, if it introduces steric hindrance or unfavorable electrostatic interactions, the affinity could be reduced.

Table 3: Hypothetical Predicted Binding Affinities (in -log(Ki)) of this compound

| Receptor | Quetiapine (Experimental -log(Ki)) | This compound (Predicted -log(Ki)) |

| Dopamine D2 | ~6.5 | ~6.8 |

| Serotonin 5-HT2A | ~7.8 | ~8.0 |

| Serotonin 5-HT1A | ~6.2 | ~6.3 |

Note: This table is illustrative. The predicted values for this compound are hypothetical and would need to be determined through specific molecular docking studies.

Beyond predicting binding affinities, molecular docking provides a detailed view of the binding pose and the specific intermolecular interactions that stabilize the ligand-receptor complex. For this compound, the key interactions would likely involve:

Hydrogen Bonding: The hydroxyl group and the ether oxygen in the ethoxyethanol side chain, as well as the nitrogen atoms in the piperazine ring, are potential hydrogen bond donors and acceptors. These would likely form hydrogen bonds with polar amino acid residues in the receptor binding site.

Pi-Stacking: The aromatic rings of the dibenzothiazepine moiety can engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the receptor. The chloro-substitution may influence the geometry and strength of these interactions.

Halogen Bonding: As mentioned earlier, the chlorine atom could participate in halogen bonding with electron-donating atoms like oxygen or nitrogen in the receptor.

A detailed analysis of the docked pose would reveal the specific amino acid residues involved in these interactions, providing a structural basis for the compound's predicted affinity and selectivity.

In cases where the crystal structure of a target receptor is not available, homology modeling can be used to build a 3D model of the protein based on the known structure of a homologous protein. This model can then be used for molecular docking studies. For receptors that bind chlorinated quetiapine analogs, if an experimental structure is lacking, a homology model could be constructed using the crystal structure of a related G-protein coupled receptor (GPCR) as a template.

Once a reliable model of the receptor is obtained, the active site can be characterized by identifying the key amino acid residues that are likely to be involved in ligand binding. This characterization is often based on sequence conservation among related receptors and the physicochemical properties of the residues lining the binding pocket (e.g., hydrophobicity, charge, size). For chlorinated quetiapine analogs, the active site characterization would focus on identifying pockets that can accommodate the chloro-substituent and residues that can form favorable interactions with it, such as halogen bonds or hydrophobic contacts. This information is invaluable for the rational design of new analogs with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical relationships that correlate the structural or property-describing features of a compound (molecular descriptors) with its biological activity or physicochemical properties, respectively. wikipedia.org These models are instrumental in medicinal chemistry for predicting the efficacy and characteristics of new chemical entities. acs.org

For this compound, establishing a QSAR/QSPR model would begin with the calculation of a wide array of molecular descriptors. These descriptors fall into several categories, including electronic, steric, and lipophilic, and are crucial for understanding how the chloro-substitution influences the molecule's behavior. The introduction of a chlorine atom is expected to significantly alter several key descriptors compared to the parent compound, Quetiapine.

Halogenation is a common strategy in drug design to enhance membrane permeability and metabolic stability. nih.govmdpi.com The chlorine atom in this compound would likely increase its lipophilicity, which can be quantified by the logarithm of the octanol-water partition coefficient (logP). This increased lipophilicity could, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the electron-withdrawing nature of chlorine would modify the electronic landscape of the dibenzothiazepine nucleus, potentially influencing its interaction with biological targets. rsc.org

In studies of other halogenated aromatic compounds, descriptors related to the 3D distribution of atomic mass and polarizability have been shown to correlate with biological activity. alfa-chemistry.com For instance, the substitution of a hydrogen atom with chlorine can enhance the free energy of partitioning into a lipid membrane, thereby increasing its permeability. nih.gov It is plausible that similar effects would be observed with this compound, affecting its ability to cross the blood-brain barrier and interact with central nervous system receptors.

A comparative analysis of the computed molecular descriptors for Quetiapine and this compound, as sourced from databases like PubChem, can provide initial insights into the potential changes in their properties.

Table 1: Comparison of Computed Molecular Descriptors for Quetiapine and this compound

| Molecular Descriptor | Quetiapine | This compound | Probable Impact of Chlorination |

|---|---|---|---|

| Molecular Weight | 383.5 g/mol nih.gov | 418.0 g/mol nih.gov | Increased molecular size. |

| XLogP3 | 2.1 nih.gov | 2.8 nih.gov | Increased lipophilicity, potentially affecting membrane permeability and protein binding. |

| Hydrogen Bond Donor Count | 1 nih.gov | 1 nih.gov | No change in the number of hydrogen bond donors. |

| Hydrogen Bond Acceptor Count | 5 nih.gov | 5 nih.gov | No change in the number of hydrogen bond acceptors. |

| Polar Surface Area | 73.6 Ų nih.gov | 73.6 Ų nih.gov | The polar surface area remains unchanged. |

| Rotatable Bond Count | 6 nih.gov | 6 nih.gov | Conformational flexibility of the side chain is likely similar. |

| Heavy Atom Count | 27 nih.gov | 28 nih.gov | Increased due to the addition of the chlorine atom. |

| Complexity | 496 nih.gov | 530 nih.gov | Increased molecular complexity. |

This table was generated using data from PubChem. nih.govnih.gov

The development of a predictive QSAR model for novel derivatives of Quetiapine, including its chlorinated forms, would be a systematic process. nih.gov Such a model would enable the in silico screening of a virtual library of related compounds to identify those with the most promising therapeutic profiles before undertaking their synthesis and experimental testing. acs.org

The general workflow for building a robust predictive QSAR model is outlined below:

Table 2: Workflow for Developing a Predictive QSAR Model for Quetiapine Derivatives

| Step | Description |

|---|---|

| 1. Data Set Curation | A diverse set of Quetiapine analogues with experimentally determined biological activities (e.g., binding affinities for dopamine and serotonin receptors) would be compiled. This set should include chlorinated and other halogenated derivatives to ensure the model's applicability to compounds like this compound. |

| 2. Molecular Descriptor Calculation | A comprehensive set of 0D, 1D, 2D, and 3D descriptors would be calculated for each molecule in the dataset. These would encompass constitutional, topological, geometric, and electronic properties. nih.gov |

| 3. Data Splitting | The dataset would be divided into a training set for model development and a test set for external validation. This ensures the model's predictive power is rigorously assessed on compounds it has not "seen" before. |

| 4. Model Building | Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), would be employed to establish a mathematical relationship between the molecular descriptors and the biological activity. acs.org |

| 5. Model Validation | The model's robustness and predictive ability would be evaluated using internal (e.g., cross-validation) and external validation techniques. Key statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive squared correlation coefficient for the external test set would be assessed. researchgate.net |

| 6. Mechanistic Interpretation | The descriptors that are most influential in the final QSAR model would be analyzed to gain insights into the structural features that are critical for the desired biological activity. This understanding can then guide the rational design of new, more potent, and selective derivatives. |

For chlorinated derivatives of Quetiapine, a predictive model would likely highlight the importance of descriptors related to hydrophobicity, the electronic influence of the halogen substituent, and steric factors that govern the interaction with the receptor binding pocket.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. mdpi.com An MD simulation of this compound would provide valuable insights into its conformational flexibility and its dynamic interactions with biological targets, such as the dopamine D2 and serotonin 5-HT2A receptors, which are key to the therapeutic action of atypical antipsychotics. tandfonline.comnih.gov

Due to the lack of a crystal structure for these receptors in complex with Quetiapine or its derivatives, a common approach would be to use a homology model of the receptor. itu.edu.tr The simulation would typically be performed in a simulated physiological environment, including a lipid bilayer and aqueous solvent, to mimic the cellular context. researchgate.net

The introduction of the chlorine atom at the 9-position of the dibenzothiazepine ring system could have several effects on the molecule's dynamics. It may alter the conformational preferences of the tricyclic core and the flexible side chain, which could, in turn, affect how the molecule fits into the receptor's binding pocket. The halogen atom could also participate in specific non-covalent interactions, such as halogen bonds, with amino acid residues in the binding site. nih.gov Halogen bonds are directional interactions between a halogen atom and a Lewis base, and their strength can be comparable to that of hydrogen bonds. acs.org The presence of a chlorine atom could therefore introduce new anchor points for binding, potentially increasing the affinity and or selectivity of the compound for its target.

An MD simulation would allow for the detailed analysis of the binding mode of this compound, including the identification of key interacting residues, the stability of the ligand-receptor complex over time, and the calculation of binding free energies. This information would be invaluable for understanding the molecular basis of its activity and for the rational design of improved derivatives.

Table 3: Hypothetical Molecular Dynamics Simulation Protocol for this compound

| Parameter | Description |

|---|---|

| System Setup | A homology model of the target receptor (e.g., dopamine D2 receptor) would be embedded in a hydrated lipid bilayer. This compound would be docked into the putative binding site of the receptor. |

| Force Field | A suitable force field, such as AMBER or CHARMM, would be used to describe the interatomic interactions within the system. |

| Simulation Conditions | The simulation would be run under conditions that mimic a physiological environment, including constant temperature (e.g., 310 K) and pressure (e.g., 1 atm). |

| Simulation Time | The simulation would be run for a sufficient length of time (typically on the order of nanoseconds to microseconds) to allow for the system to reach equilibrium and to sample a representative range of conformations. |

| Data Analysis | The resulting trajectory would be analyzed to determine the conformational flexibility of this compound, the stability of its interaction with the receptor, the key amino acid residues involved in binding, and the calculation of binding free energy. |

Synthesis and Characterization of 9 Chloro Quetiapine Derivatives and Analogs for Comprehensive Structure Activity Relationship Sar Exploration

Rational Design Principles for Novel Chlorinated Quetiapine (B1663577) Derivatives

The design of new chemical entities within the dibenzothiazepine class, particularly those incorporating halogen substituents like chlorine, is a multi-faceted process informed by computational predictions, existing SAR data, and strategic structural modifications.

Hypothesis-Driven Design Based on Computational Predictions and SAR Insights

Hypothesis-driven design leverages computational tools and established SAR knowledge to predict and optimize molecular properties.

Computational Predictions: Molecular docking studies, such as those employing Glide SP or deep learning-based methods like GNINA with AlphaFold structures, are instrumental in predicting how potential derivatives will interact with target protein binding sites psychiatryinvestigation.org. These methods help visualize binding poses and identify key interactions, such as hydrophobic regions that can accommodate halogen atoms . Quantitative Structure-Activity Relationship (QSAR) modeling and molecular descriptor analysis are employed to propose pharmacophores and predict biological activity nih.gov. Computational tools and databases, including ChEMBL and PubChem, facilitate the prediction of biological activity and guide the synthesis of novel dibenzothiazepine compounds ontosight.ai.

SAR Insights: Existing SAR data for dibenzothiazepines and quetiapine analogs provide crucial insights. Modifications to the dibenzothiazepine core, particularly at positions C2 and C11, have been shown to significantly influence biological activity . For instance, chlorination at the C2 position has been linked to improved metabolic stability . Halogen substitution, in general, can impact receptor binding affinity, with fluorination in related dibenzothiazepines enhancing metabolic stability and binding to H1/5-HT2A receptors . The specific placement and electronic nature of substituents on the dibenzothiazepine core are critical determinants of biological activity ontosight.ainih.gov. For example, in studies of related systems, chlorination of an aromatic ring can profoundly affect activity nih.gov. The dibenzothiazepine moiety itself is recognized as a key pharmacophore for interacting with dopamine (B1211576) D2 receptors nih.govacs.org. Furthermore, variations in the side chain attached to the piperazine (B1678402) ring have been systematically explored to establish SAR psu.edupsu.eduresearchgate.netresearchgate.net.

Targeted Structural Modifications for Systematic SAR Probing

Systematic modification of the quetiapine scaffold allows for a detailed understanding of how specific structural features contribute to biological activity.

Dibenzothiazepine Ring System: Modifications to the tricyclic dibenzothiazepine core are a primary focus for SAR studies. This includes exploring various substituents on the aromatic rings and the thiazepine ring itself nih.govresearchgate.netpsu.edu. Chlorination at specific positions, such as C2, is investigated for its impact on metabolic stability . Studies have indicated that halogen substituents can influence receptor binding affinities . The introduction of electron-withdrawing or electron-donating groups on the aromatic rings can modulate reaction efficiency and biological activity beilstein-journals.org. For example, the effect of chlorination on an aromatic ring in related structures has demonstrated a significant impact on potency nih.gov. The dibenzothiazepine scaffold serves as a core pharmacophore, and its functionalization is key to developing new analogs nih.govacs.org.

Methodologies for the Parallel Synthesis of Derivative Libraries

The efficient synthesis of diverse libraries of dibenzothiazepine derivatives is crucial for comprehensive SAR exploration.

Implementation of Parallel Synthesis and Combinatorial Chemistry Approaches

Modern drug discovery relies on high-throughput synthesis techniques to generate compound libraries for screening.

Parallel Synthesis: New synthetic methodologies have been developed that are amenable to parallel synthesis, enabling the rapid generation of diverse dibenzothiazepine analogs for SAR establishment acs.orgpsu.eduresearcher.lifeoregonstate.edu. These approaches facilitate the creation of focused compound arrays, often guided by in silico design principles sygnaturediscovery.com. The synthesis of "medicinal libraries" and "molecules for SAR studies" is a recognized capability in chemical research .

Combinatorial Chemistry: While not explicitly detailed for quetiapine derivatives in all sources, combinatorial chemistry principles underpin the generation of diverse libraries. By utilizing a common set of building blocks and reaction conditions, combinatorial approaches can rapidly produce a large number of related compounds, accelerating the SAR investigation process sygnaturediscovery.com.

Selective Functionalization Strategies for the Dibenzothiazepine Ring System

The synthesis of the dibenzothiazepine core and its subsequent functionalization are critical steps in creating novel derivatives.

Core Synthesis and Chlorination: The synthesis of dibenzothiazepine derivatives typically involves the formation of the dibenzo[b,f] psu.eduthiazepin-11(10H)-one intermediate, which is a precursor for further modifications acs.orgnih.govutmb.edu. This intermediate is often chlorinated, for example, using phosphoryl chloride (POCl3), to form an imino chloride intermediate. This reactive intermediate is essential for the subsequent introduction of the piperazine side chain via nucleophilic substitution acs.orgnih.govutmb.edu. Alternative synthetic routes, such as Smiles rearrangement or organocatalyzed annulation cascades, have also been developed for accessing the dibenzothiazepine scaffold and its functionalized derivatives, allowing for stereoselective modifications researchgate.netresearchgate.netdntb.gov.uaacs.org. Selective functionalization, including the introduction of chlorine atoms at specific positions like C2, is explored to modulate metabolic stability and biological activity .

Chemical Modifications at the Piperazine Moiety and Terminal Side Chain

The piperazine ring and the terminal side chain offer significant opportunities for structural diversification.

Piperazine and Side Chain Modifications: The piperazine moiety, linked to the dibenzothiazepine core, and the attached ethoxyethanol side chain are key structural features of quetiapine nih.govacs.orgnih.gov. SAR studies frequently involve systematic modifications of these components to optimize receptor binding and pharmacological profiles psu.edupsu.eduresearchgate.netresearchgate.net. Variations in the length and functionalization of the side chain, as well as modifications to the piperazine ring itself, can lead to compounds with altered potency, selectivity, and pharmacokinetic properties. The piperazine ring is recognized as a versatile scaffold for designing CNS-active agents researchgate.net.

Rigorous Analytical Characterization of Synthesized Analogs

Comprehensive Spectroscopic and Spectrometric Analysis (NMR, MS, IR, UV) for Structural Confirmation

Spectroscopic and spectrometric methods are the cornerstones for unequivocally confirming the molecular structure of synthesized quetiapine analogs. Each technique provides complementary information, allowing for a holistic confirmation of the intended chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy are vital for structural elucidation. ¹H NMR provides detailed information about the number, type, and connectivity of hydrogen atoms, including their chemical environment through chemical shifts and coupling patterns. ¹³C NMR complements this by providing information on the carbon backbone. For quetiapine analogs, characteristic signals from the dibenzothiazepine core, the piperazine ring, and the ethoxyethanol side chain, as well as any modifications, are expected. For instance, the presence of a chlorine atom at a specific position on the dibenzothiazepine ring would manifest as distinct shifts in the aromatic proton and carbon signals. nih.govacs.orguel.ac.uk

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is crucial for determining the molecular weight of the synthesized analogs and identifying fragmentation patterns that corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental composition. LC-MS/MS is also invaluable for identifying and characterizing impurities present in the synthesized samples, providing both separation and mass information. nih.govuel.ac.ukresearchgate.netlcms.czwaters.comsci-hub.seresearchgate.net

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the presence of specific functional groups within the molecule. Characteristic absorption bands corresponding to C-H stretching, C=C stretching in aromatic rings, C-N stretching, C-O stretching in ether linkages, and potentially C-Cl stretching vibrations would be observed, confirming the presence of expected functional moieties in the quetiapine analogs. acs.orguel.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to detect chromophores within the molecule, such as the aromatic rings of the dibenzothiazepine system. The absorption maxima (λmax) can serve as a characteristic fingerprint for the compound and is often used in conjunction with chromatographic methods (e.g., HPLC-UV) for quantitative analysis and purity assessment. acs.orguel.ac.ukekb.egekb.egpsu.edu

Table 1: Illustrative Spectroscopic Data for a Hypothetical Quetiapine Analog

| Technique | Parameter | Expected Value/Range for Analog | Significance for Structural Confirmation |

| ¹H NMR | Aromatic Protons | δ 6.8-7.5 ppm | Presence of dibenzothiazepine aromatic system. Specific shifts indicate substitution patterns. |

| Piperazine CH₂ | δ 2.5-3.0 ppm | Characteristic signals for the piperazine ring protons. | |

| Side Chain Protons | δ 3.5-4.2 ppm | Signals associated with the ethoxyethanol or modified side chain. | |

| ¹³C NMR | Aromatic Carbons | δ 110-150 ppm | Confirms the aromatic core structure. |

| Aliphatic Carbons | δ 45-65 ppm | Signals from piperazine and side chain carbons. | |

| MS (ESI+) | [M+H]⁺ Ion | e.g., 400-450 m/z | Molecular weight confirmation. Exact mass for elemental composition. |

| IR | C-H (aromatic) | ~3000-3100 cm⁻¹ | Presence of aromatic C-H bonds. |

| C=C (aromatic) | ~1500-1600 cm⁻¹ | Indicates aromatic ring system. | |

| C-O (ether) | ~1050-1150 cm⁻¹ | Confirms the presence of ether linkage in the side chain. | |

| C-Cl (if present) | ~600-800 cm⁻¹ | Characteristic absorption for a chloro substituent. | |

| UV-Vis | λmax | ~250-300 nm | Presence of conjugated aromatic system. |

Note: Specific values are illustrative and depend on the exact analog structure and solvent used.

High-Purity Determination and Impurity Profiling of Derivatized Compounds to Ensure Research Integrity

Ensuring high purity is as critical as confirming the correct structure, especially in SAR studies where even minor impurities can exhibit significant biological activity or interfere with the intended mechanism of action. Impurity profiling involves identifying and quantifying all components present in the synthesized sample other than the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is the workhorse for purity determination. By employing appropriate stationary phases and mobile phase gradients, quetiapine analogs can be separated from starting materials, intermediates, by-products, and degradation products. Detection is typically performed using UV-Vis detectors, or more powerfully, with mass spectrometers (LC-MS). The purity is often expressed as the area percentage of the main peak relative to the total area of all detected peaks. nih.govresearchgate.netlcms.czwaters.comsci-hub.sechemmethod.comnih.gov

Impurity Profiling and Forced Degradation: Understanding the potential impurities that can arise from the synthetic route or from compound degradation is crucial. Forced degradation studies, where compounds are subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis), are performed to intentionally generate degradation products. These studies help in developing stability-indicating analytical methods that can separate and quantify these degradation products. lcms.czsci-hub.senih.gov Identification of these impurities often relies on LC-MS/MS, which can elucidate their structures based on mass-to-charge ratios and fragmentation patterns. researchgate.netresearchgate.net

Reference Standards: For accurate quantification and identification of impurities, pure reference standards of known impurities are often synthesized or isolated. These standards are used to confirm the identity of peaks in chromatograms and to establish calibration curves for precise quantification. lcms.czwaters.com

Table 2: Illustrative HPLC Purity Profile of a Synthesized Quetiapine Analog

| Peak ID | Retention Time (min) | Area (%) | Identification/Notes |

| 1 | 3.52 | 0.85 | Residual Starting Material A |

| 2 | 5.18 | 95.60 | Target Quetiapine Analog |

| 3 | 6.45 | 1.20 | Process Impurity B (e.g., isomeric by-product) |

| 4 | 7.90 | 0.35 | Degradation Product C (e.g., oxidized form) |

| 5 | 9.15 | 0.50 | Unidentified Minor Impurity |

| Total | 100.00 | Overall Purity: 95.60% |

Note: This table represents a hypothetical purity profile. Actual impurity profiles depend heavily on the specific synthesis route and storage conditions.

By employing these advanced analytical techniques, researchers can confidently confirm the identity and purity of synthesized quetiapine analogs, thereby providing a robust foundation for meaningful SAR investigations and the development of novel therapeutic agents.

Future Directions and Emerging Research Avenues for 9 Chloro Quetiapine Academic Research

Development of Innovative and Highly Efficient Synthetic Pathways

The traditional synthesis of Quetiapine (B1663577) and its analogs often involves multi-step processes that can be resource-intensive and may generate undesirable byproducts. google.com Future research will focus on developing more innovative, efficient, and environmentally benign synthetic strategies for 9-Chloro Quetiapine.

Furthermore, the principles of green chemistry are increasingly guiding synthetic design. The use of novel, reusable solid acid catalysts or nanocatalysts could replace traditional homogenous catalysts, simplifying purification and minimizing waste. nih.govnih.gov Another promising avenue is the adoption of continuous flow chemistry. Flow synthesis offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for streamlined, multi-step "telescoped" reactions without the need for isolating intermediates, thereby significantly increasing process efficiency. researchgate.net

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Palladium-Catalyzed Amination | High efficiency, milder reaction conditions, fewer steps. nih.govresearchgate.net | Development of specific ligand systems for the dibenzothiazepine core. |

| Flow Chemistry | Enhanced safety, improved process control, potential for automation and multi-step synthesis. researchgate.net | Optimization of reactor design and reaction conditions for the specific synthetic steps. |

| Green Catalysis | Use of reusable catalysts (e.g., zeolites, nanocatalysts), reduced waste, and simplified purification. nih.govnih.gov | Screening and development of robust, recyclable catalysts for key bond-forming reactions. |

Application of Advanced Analytical Techniques for Ultra-Trace Impurity Detection and Characterization

As a potential impurity of Quetiapine, the detection and characterization of this compound at ultra-trace levels are paramount for pharmaceutical quality control. Future research will leverage increasingly sensitive and sophisticated analytical instrumentation to achieve this.

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) stands as the cornerstone for this research. nih.gov UPLC systems, utilizing sub-2 µm particle columns, provide superior resolution and faster analysis times compared to conventional HPLC. nih.gov When coupled with a triple quadrupole or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-ToF) analyzer, this setup allows for highly selective and sensitive quantification.

Future studies will focus on optimizing these methods to push the limits of detection (LOD) and quantification (LOQ) for this compound into the parts-per-billion (ppb) range. This involves refining sample extraction techniques, such as solid-phase extraction (SPE), and developing highly specific Multiple Reaction Monitoring (MRM) transitions for MS/MS detection. upce.czptfarm.pl High-resolution mass spectrometry (HRMS) will be crucial for the unambiguous structural elucidation of this compound and other related impurities, providing exact mass measurements that enable the determination of elemental composition.

| Analytical Technique | Application for this compound | Typical Reported Performance for Quetiapine/Metabolites |

| UPLC-MS/MS | High-sensitivity quantification in bulk drug and biological matrices. researchgate.net | LOD: 0.01 - 0.3 ng/mL upce.czresearchgate.net |

| HPLC | Routine quality control and quantification. | LOD: 0.2 µg/mL (200 ng/mL) researchgate.net |

| HRMS (Q-ToF) | Structural confirmation and identification of unknown impurities. | Sub-5-ppm mass accuracy for elemental composition. |

Refinement of In Vitro Metabolism Models for Enhanced Predictive Accuracy

Understanding the metabolic fate of this compound is critical to assessing its potential biological activity and persistence. Research is moving beyond traditional models like liver microsomes towards more complex and physiologically relevant systems that offer greater predictive accuracy.

A key area of advancement is the use of differentiated, metabolically competent cell lines such as HepaRG cells. nih.govnih.gov Unlike simpler hepatoma cell lines, differentiated HepaRG cells express a broad spectrum of Phase I (e.g., Cytochrome P450) and Phase II drug-metabolizing enzymes, as well as drug transporters, at levels comparable to primary human hepatocytes. tandfonline.comdoi.orgresearchgate.net Their long-term culture stability allows for the investigation of metabolic pathways over extended periods, providing a more comprehensive profile of metabolite formation. doi.org Future research will likely involve incubating this compound with these advanced cell models to identify its primary metabolites and the specific CYP enzymes responsible for its biotransformation.

To analyze the complex data generated from these experiments, advanced analytical strategies like molecular networking are emerging. wisc.eduspringernature.com This computational approach uses MS/MS data to organize compounds into clusters based on structural similarity, allowing for the rapid visualization and tentative identification of drug metabolites, even those present at low concentrations or previously unknown. dntb.gov.uanih.gov Applying molecular networking to the metabolome of this compound from HepaRG cell incubations could accelerate the discovery and annotation of its complete metabolic profile.

Integrated Approaches Combining In Silico and Experimental Methodologies for Robust SAR Studies

A comprehensive understanding of the Structure-Activity Relationship (SAR) of this compound requires a synergistic combination of computational (in silico) and experimental approaches. This integrated strategy allows for the rational design of experiments and provides deeper insights into the molecular interactions governing the compound's activity.

The research workflow begins with in silico modeling. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models based on the known activity of related dibenzothiazepine derivatives. nih.govmdpi.com These models use molecular descriptors to correlate chemical structure with biological activity, allowing for the prediction of this compound's potential efficacy or off-target effects. mdpi.comyoutube.com

Simultaneously, molecular docking simulations can predict the binding orientation and affinity of this compound within the active sites of its primary biological targets, such as the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. psychopharmacologyinstitute.comnih.gov These simulations provide hypotheses about key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that can be tested experimentally.

The predictions from these computational models would then guide the experimental phase. The compound would be synthesized and tested in vitro using receptor binding assays to determine its actual affinity (Ki) for the targets. researchgate.netresearchgate.net The experimental data are then fed back into the QSAR and docking models to refine them, creating a robust, iterative cycle of prediction and validation. This integrated approach not only accelerates the characterization of this compound but also provides a powerful framework for designing future analogs with potentially improved pharmacological profiles.

Q & A

Q. How to design studies evaluating Quetiapine’s teratogenic risk during pregnancy while addressing ethical constraints?

- Methodological Answer :

- Data Sources : Pool prospective data from pregnancy registries (e.g., NEDS, NPPR) and perform meta-analyses with Mantel-Haenszel risk ratios.

- Ethical Safeguards : Exclude high-risk populations (e.g., substance use disorders) and use propensity score matching to control for confounding .

Tables for Key Methodological Comparisons

Table 1: Statistical Tests for Clinical Response Analysis

| Variable Type | Test | Example Application | Reference |

|---|---|---|---|

| Categorical | Chi-squared/Fisher’s | Responder vs. non-responder | |

| Continuous (Normal) | t-test | GAF score changes | |

| Continuous (Non-normal) | Wilcoxon rank-sum | Pill count reduction |

Table 2: Key Parameters for LC-MS/MS Validation

| Parameter | Target Value | Method | Reference |

|---|---|---|---|

| Correlation (r) | >0.99 | Linear regression | |

| LOQ | <1 ng/mL | Signal-to-noise ratio (10:1) | |

| Precision (CV%) | <15% | Inter-day replicates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.